
2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include an ethoxy group and a methylcyclopropyl group attached to a propan-1-amine backbone .
Preparation Methods
The synthesis of 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine involves several steps. One common synthetic route includes the reaction of 2-(1-methylcyclopropyl)propan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcyclopropyl groups play a crucial role in modulating its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine can be compared with similar compounds like 2-Methoxy-2-methylpropan-1-amine hydrochloride. While both compounds share a similar amine backbone, the presence of different substituents (ethoxy vs. methoxy) imparts distinct chemical and biological properties. The unique structural features of this compound make it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-4-11-9(3,7-10)8(2)5-6-8/h4-7,10H2,1-3H3 |
InChI Key |
GRWIMELEVYLUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)C1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


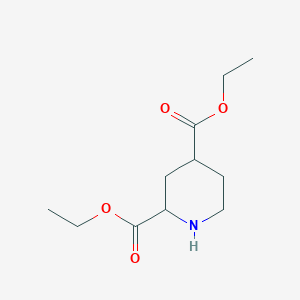
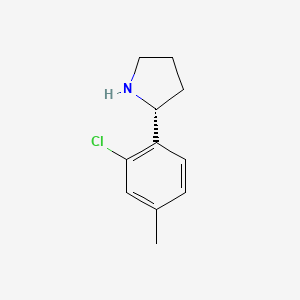
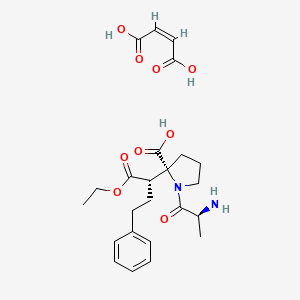

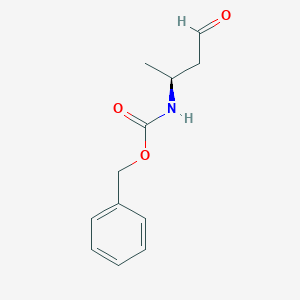

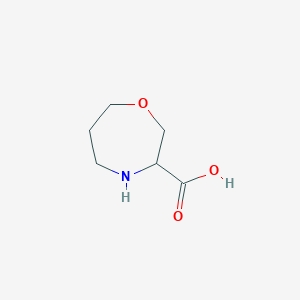



![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
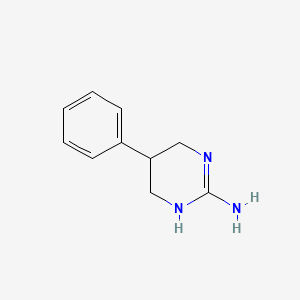
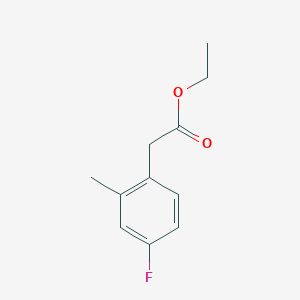
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
